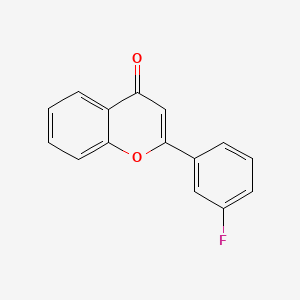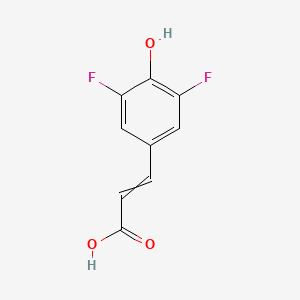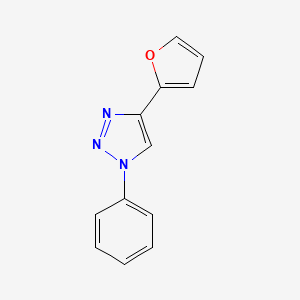
4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a furan ring and a triazole ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to improve yield and selectivity. The general reaction scheme is as follows:
Preparation of Azide and Alkyne: The azide is prepared from the corresponding amine by reaction with sodium azide. The alkyne is typically synthesized from the corresponding halide by reaction with a strong base.
Cycloaddition Reaction: The azide and alkyne are then reacted in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The triazole ring can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,5-dione.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the furan ring can enhance lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
4-(furan-2-yl)-1H-1,2,3-triazole: Lacks the phenyl group, which may affect its biological activity and chemical properties.
1-phenyl-1H-1,2,3-triazole:
4-(thiophen-2-yl)-1-phenyl-1H-1,2,3-triazole: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
Uniqueness
4-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole is unique due to the combination of the furan and triazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C12H9N3O |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-1-phenyltriazole |
InChI |
InChI=1S/C12H9N3O/c1-2-5-10(6-3-1)15-9-11(13-14-15)12-7-4-8-16-12/h1-9H |
Clave InChI |
MUQYNKYWLGTWQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B14122617.png)
![1-Propanaminium,N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt](/img/structure/B14122623.png)
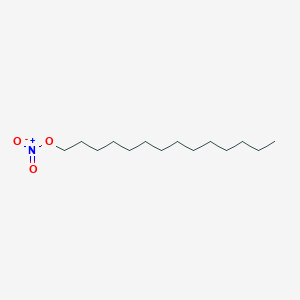
![benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14122630.png)
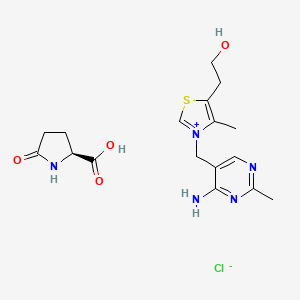
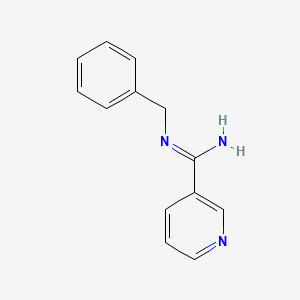
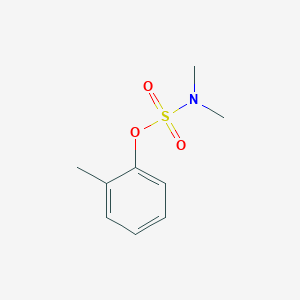
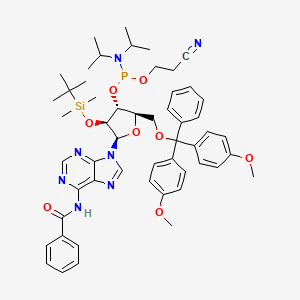
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14122677.png)
![N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B14122685.png)
![N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14122689.png)

